2,6-DIfluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde
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Overview
Description
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde is an organic compound with the molecular formula C15H12F2O3 It is characterized by the presence of two fluorine atoms, a methoxy group, and a benzaldehyde moiety
Scientific Research Applications
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde typically involves the reaction of 2,6-difluorobenzaldehyde with 4-methoxybenzyl alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a catalyst like palladium on carbon (Pd/C).
Major Products Formed
Oxidation: 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzoic acid.
Reduction: 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzyl alcohol.
Substitution: Products depend on the nucleophile used, such as 2,6-diamino-4-[(4-methoxyphenyl)methoxy]benzaldehyde when using an amine.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The presence of fluorine atoms can enhance its binding affinity and specificity for certain molecular targets. The methoxy group can also influence its solubility and interaction with biological membranes .
Comparison with Similar Compounds
Similar Compounds
2,6-Difluoro-4-methoxybenzaldehyde: Similar structure but lacks the 4-methoxyphenyl group.
4-(Difluoromethoxy)benzaldehyde: Contains a difluoromethoxy group instead of the difluoro and methoxy groups.
2-Methoxy-4-methylphenol: Contains a methoxy and methyl group but lacks the fluorine atoms.
Uniqueness
2,6-Difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both fluorine and methoxy groups can enhance its stability and interaction with various molecular targets, making it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
2,6-difluoro-4-[(4-methoxyphenyl)methoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2O3/c1-19-11-4-2-10(3-5-11)9-20-12-6-14(16)13(8-18)15(17)7-12/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFGTXMDUYLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC(=C(C(=C2)F)C=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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